molecular formula C16H18S2 B13783730 Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl CAS No. 65104-35-0

Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13783730
CAS No.: 65104-35-0
M. Wt: 274.4 g/mol
InChI Key: GYARJWYKQJZMPX-UHFFFAOYSA-N
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Description

Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl (CAS: Not explicitly listed in evidence; structurally inferred) is a mixed aromatic disulfide featuring two distinct methyl-substituted phenyl groups: a 3,4-dimethylphenyl moiety and a 3,5-dimethylphenyl moiety. This compound belongs to the broader class of diaryl disulfides, which are characterized by a sulfur-sulfur (S–S) bond linking two aromatic rings.

These compounds often serve as intermediates in organic reactions, antioxidants, or ligands in coordination chemistry .

Properties

CAS No.

65104-35-0

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-7-12(2)9-16(8-11)18-17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3

InChI Key

GYARJWYKQJZMPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SSC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Diaryl Disulfides

Diaryl disulfides are typically synthesized by oxidative coupling of thiols or by reaction of aryl derivatives with sulfur halides. The preparation of bulky diaryl disulfides, including those with methyl substituents on phenyl rings, has been extensively studied due to their utility as intermediates in fluorinating agents and other applications.

Sulfur Halide Method with Benzene Derivatives

A novel and industrially useful method involves the reaction of a substituted benzene derivative with sulfur halide (S2Cl2) in the presence or absence of Lewis acids such as zinc salts. This one-step process is advantageous for its simplicity, cost-effectiveness, and scalability.

  • Reaction Scheme:
    Benzene derivative (with alkyl substituents) + Sulfur halide (S2Cl2) → Diaryl disulfide

  • Key Conditions:

    • Solvent: Glacial acetic acid
    • Catalyst: Zinc acetate or zinc chloride (Lewis acids)
    • Temperature: Typically between 0°C and 80°C, with control to avoid excessive heat
    • Reaction time: 20-24 hours under nitrogen atmosphere
  • Procedure Example:
    A benzene derivative such as 3,4-dimethylbenzene is mixed with S2Cl2 in acetic acid. Zinc acetate is added to catalyze the reaction, which proceeds with the evolution of hydrogen chloride gas. The mixture is stirred under nitrogen, cooled to maintain temperature below 40°C, and then allowed to react overnight. The product is isolated by filtration, washing, and recrystallization.

  • Yields and Purity:
    Yields of bulky diaryl disulfides using this method are typically around 78-79%, with purity exceeding 99% as confirmed by gas-layered chromatography.

Advantages of the Sulfur Halide Method

  • One-step synthesis reduces complexity and cost compared to multi-step procedures.
  • Uses relatively inexpensive reagents such as substituted benzene derivatives, S2Cl2, and zinc salts.
  • Scalable for industrial production with fewer operational requirements.
  • Produces high yields and high purity products.
  • Avoids extensive byproduct formation common in other methods.

Comparison with Conventional Methods

Method Steps Reagents Used Yield Drawbacks
Bromination followed by Mg/Sulfur Multi-step Bromine, magnesium, sulfur Low Multi-step, low yield
Chlorosulfonylation + HBr or Zn/TiCl4 Two-step Chlorosulfonic acid, HBr, zinc, titanium tetrachloride Moderate Byproduct formation, harsh conditions
Sulfur Halide (S2Cl2) + Lewis acid (Zn salts) One-step S2Cl2, zinc acetate or zinc chloride, acetic acid High (~78-79%) Requires temperature control

Data Table Summarizing Preparation Conditions and Outcomes

Parameter Details
Starting Material 3,4-dimethylbenzene or related substituted benzene
Sulfur Source Disulfur dichloride (S2Cl2)
Catalyst Zinc acetate (Zn(OCOCH3)2) or zinc chloride (ZnCl2)
Solvent Glacial acetic acid
Temperature Range 0°C to 80°C (controlled to avoid >40°C during reaction)
Reaction Time 20-24 hours
Atmosphere Nitrogen (to prevent oxidation)
Yield Approximately 78-79%
Purity >99% (by gas-layered chromatography)
Isolation Method Filtration, washing with water, recrystallization from isopropanol

Research Discoveries and Industrial Relevance

  • The sulfur halide method with Lewis acid catalysis is recognized as an industrially viable route for bulky diaryl disulfides, including methyl-substituted variants like this compound.
  • This method overcomes limitations of conventional multi-step syntheses that suffer from low yields, costly reagents, and problematic byproducts.
  • The process is scalable and cost-effective, suitable for large-scale production of diaryl disulfides used as intermediates in pharmaceuticals and materials chemistry.
  • The high purity and yield facilitate downstream applications, including chromatographic separations and pharmacokinetic studies.

Chemical Reactions Analysis

Types of Reactions: 3,4-xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents

Major Products Formed:

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl is in the field of analytical chemistry, specifically in high-performance liquid chromatography. The compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid may be substituted with formic acid .

This method is notable for its scalability and ability to isolate impurities during preparative separation. Additionally, it has been utilized in pharmacokinetic studies to assess the behavior of drugs within biological systems .

Synthesis and Industrial Applications

Preparation Methods
The synthesis of this compound involves novel methodologies that enhance yield and purity. For instance, methods have been developed that utilize benzene derivatives and sulfur halides to produce bulky diaryl disulfides efficiently . These processes are significant as they provide a pathway to synthesize compounds that can serve as intermediates in the production of arylsulfur trifluorides—useful fluorinating agents in organic synthesis.

Potential for Industrial Use
Due to its chemical structure and properties, this compound can be employed as an intermediate in the manufacturing of various chemical products. Its utility in producing fluorinated compounds positions it as a valuable resource in the chemical industry .

Case Study 1: HPLC Analysis

In a study focused on the separation efficiency of various disulfides using HPLC techniques, this compound was analyzed under different chromatographic conditions. The results demonstrated its effective separation from other compounds within complex mixtures, highlighting its potential for use in quality control processes within pharmaceutical manufacturing .

Case Study 2: Synthesis Optimization

A recent investigation into the synthesis of bulky diaryl disulfides revealed that modifications in reaction conditions significantly improved yields. By adjusting parameters such as temperature and reagent concentrations during the reaction between benzene derivatives and sulfur halides, researchers successfully synthesized this compound with over 99% purity . This optimization is crucial for industrial applications where high purity is required.

Mechanism of Action

The mechanism of action of 3,4-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

Bis(3,5-dimethylphenyl) disulfide (CAS 65151-60-2): Symmetric disulfide with electron-donating methyl groups at the 3,5 positions on both phenyl rings.

Bis(3,4-dimethylphenyl) disulfide : Hypothetical symmetric disulfide with methyl groups at 3,4 positions.

3,4-Dimethylphenyl 4-fluorophenyl disulfide : Asymmetric disulfide with mixed electronic substituents (electron-donating methyl and electron-withdrawing fluorine).

Table 1: Structural and Electronic Properties
Compound Substituent Positions Electronic Effects Lipophilicity (logP)* Key Interactions
3,4-Dimethylphenyl 3,5-dimethylphenyl disulfide 3,4- and 3,5-methyl Mixed electron-donating High (inferred) π-π stacking, steric hindrance
Bis(3,5-dimethylphenyl) disulfide 3,5-methyl (both) Strong electron-donating Very high Symmetric π-π interactions
Bis(2,5-dimethylphenyl) disulfide 2,5-methyl (both) Moderate electron-donating Moderate Edge-to-face π interactions
3,5-Dimethylphenyl triflate 3,5-methyl Electron-donating (methyl) High Reactive sulfonate ester group

*Lipophilicity inferred from methyl group contributions .

Chromatographic Interactions
  • 3,5-Dimethylphenyl groups (): Participate in π-π stacking with chromatographic stationary phases, influencing enantioselective retention. A mixed 3,4-/3,5-dimethylphenyl disulfide may exhibit unique retention behavior due to asymmetric steric effects.

Biological Activity

Disulfide compounds, including Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl , are of significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Disulfides are characterized by the presence of a sulfur-sulfur bond (S-S) within their molecular structure. The compound This compound features two methyl-substituted phenyl groups linked by a disulfide bond. This structural configuration contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of disulfides is primarily attributed to their ability to undergo redox reactions. These reactions can lead to the modulation of various biological pathways:

  • Antioxidant Activity : Disulfides can act as antioxidants by donating electrons and neutralizing free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Some disulfides inhibit specific enzymes by modifying cysteine residues in active sites through oxidation.
  • Cell Signaling Modulation : By affecting the redox state of cellular environments, disulfides can influence signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the biological activities of disulfides, including their anticancer properties:

  • Anticancer Activity : Research indicates that disulfides can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that certain disulfide compounds exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells .
  • Antimicrobial Properties : Disulfides have also shown promise as antimicrobial agents. A study reported that specific disulfide derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Effects

A study investigated the effects of a series of disulfide compounds on human prostate cancer cells (PC-3). The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of disulfides against drug-resistant bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting potential for development into new antimicrobial therapies .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTest Organism/Cell LineIC50/Effect ConcentrationReference
Anticancer ActivityPC-3 Cells5 µM
Antimicrobial ActivityStaphylococcus aureus10 µg/mL
Antioxidant ActivityDPPH AssayIC50 = 15 µM

Q & A

Basic Question: What are the recommended methodologies for synthesizing disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling 3,4-dimethylthiophenol and 3,5-dimethylthiophenol under oxidative conditions. Key steps include:

  • Oxidative Coupling : Use iodine (I₂) or hydrogen peroxide (H₂O₂) as oxidizing agents in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 9:1) yields the disulfide. Confirm purity via HPLC (>98%) and characterize using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Optimization : Vary reaction temperature, oxidant stoichiometry (1.2–2.0 equivalents), and solvent polarity to maximize yield (typically 60–75%).

Advanced Question: How can researchers resolve contradictory spectroscopic data (e.g., NMR splitting patterns) arising from steric effects in this compound?

Methodological Answer:
Steric hindrance from methyl groups on adjacent aromatic rings can lead to unexpected splitting patterns in NMR. To address this:

  • Dynamic NMR Experiments : Perform variable-temperature ¹H NMR (e.g., 25–100°C) to observe conformational exchange. Restricted rotation of aryl groups may collapse splitting at elevated temperatures .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data. This identifies preferred conformers and validates assignments .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of substituents and correlate with spectroscopic anomalies .

Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30 to 95:5 over 20 min) to quantify impurities .
    • Elemental Analysis : Confirm C, H, S content within ±0.3% of theoretical values.
  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (typically >200°C).
    • Accelerated Degradation Studies : Expose samples to heat (40°C), humidity (75% RH), and light (UV-Vis) for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Question: How can researchers investigate the mechanistic role of this compound in biological systems (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays :
    • Kinetic Studies : Use Michaelis-Menten analysis with varying substrate concentrations. Measure IC₅₀ values for target enzymes (e.g., glutathione reductase) .
    • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes to enzyme active sites. Validate with mutagenesis studies (e.g., cysteine-to-serine substitutions) .
  • Redox Activity Profiling :
    • Cyclic Voltammetry : Measure redox potentials (E₁/₂) in buffered solutions (pH 7.4) to assess disulfide bond lability .
    • Thiol-Disulfide Exchange Assays : Track thiolysis rates using Ellman’s reagent (DTNB) and glutathione .

Advanced Question: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in multi-institutional studies?

Methodological Answer:

  • Standardized Protocols :
    • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time, temperature, and solvent purity using design-of-experiments (DoE) software (e.g., JMP) .
    • In-line Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time tracking of reaction intermediates .
  • Interlaboratory Validation :
    • Distribute a reference batch to collaborating labs for cross-validation via round-robin testing. Compare HPLC/LC-MS profiles and statistical analysis (ANOVA) .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood due to potential dust inhalation risks .
    • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation .
  • Emergency Protocols :
    • Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Hazardous Waste Code D001) .

Advanced Question: How can computational methods predict the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • QSAR Modeling :
    • Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR) endpoints .
  • Molecular Dynamics (MD) Simulations :
    • Model interactions with soil organic matter (e.g., humic acid) using GROMACS to predict adsorption coefficients (Koc) .
  • Experimental Validation :
    • Perform OECD 301F biodegradation tests and Daphnia magna acute toxicity assays (48-h LC₅₀) .

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